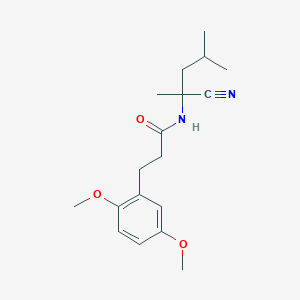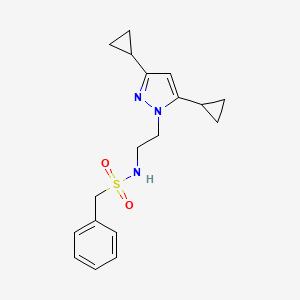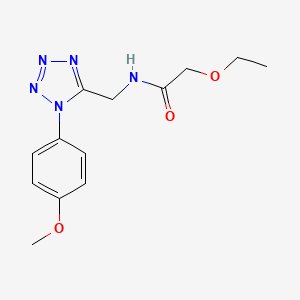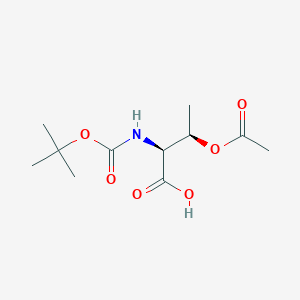![molecular formula C16H16N4O3S2 B2410751 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-3,5-diméthylisoxazole-4-sulfonamide CAS No. 1226455-30-6](/img/structure/B2410751.png)
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-3,5-diméthylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, involves the reaction with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Molecular Structure Analysis
The molecular formula of a similar compound, N-[3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide, is C12H13N3O2S2, with an average mass of 295.380 Da and a monoisotopic mass of 295.044922 Da .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Applications De Recherche Scientifique
Inhibition de Leishmania Infantum
Leishmania infantum, l’agent causal de la leishmaniose viscérale infantile (kala-azar), est une maladie mortelle. Les chercheurs ont étudié l’activité inhibitrice des dérivés de N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phényl)-3,5-diméthylisoxazole-4-sulfonamide contre L. infantum . Il est notable que la présence d’un groupe nitro, d’un imidazole et de cycles oxazole est corrélée à l’activité. Comprendre ce modèle pharmacophorique peut aider à concevoir des dérivés plus puissants pour lutter contre cette maladie négligée.
Activité antibactérienne et antifongique
Le potentiel antimicrobien du composé a été évalué en termes d’effets antibactériens et antifongiques. Les chercheurs ont mesuré les zones d’inhibition pour évaluer son efficacité . Des recherches supplémentaires pourraient explorer ses mécanismes d’action spécifiques contre les agents pathogènes bactériens et fongiques.
Cytotoxicité contre les lignées cellulaires cancéreuses humaines
Dans le domaine de la recherche sur le cancer, les dérivés de This compound ont été testés pour leur cytotoxicité contre des lignées cellulaires cancéreuses humaines, notamment HepG2 et MDA-MB-231 . Comprendre leur impact sur les cellules cancéreuses peut fournir des informations sur les applications thérapeutiques potentielles.
Propriétés anti-inflammatoires et analgésiques
Les thiazoles, y compris ce composé, ont démontré une activité anti-inflammatoire et analgésique. La présence d’un cycle thiazolidinone améliore ces effets . Enquêter sur ses interactions moléculaires et ses voies pourrait conduire à de nouveaux médicaments anti-inflammatoires.
Effets antitumoraux
Un dérivé spécifique – l’acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique arylidènehydrazide – a montré des effets cytotoxiques puissants sur les cellules cancéreuses de la prostate . Des études supplémentaires pourraient explorer son potentiel en tant qu’agent antitumoral.
Développement de médicaments
Étant donné l’émergence de résistances aux médicaments existants, il existe un besoin urgent de nouvelles options thérapeutiques contre des maladies comme la leishmaniose viscérale. Les chercheurs continuent d’enquêter sur les dérivés de ce composé pour le développement de médicaments . En optimisant sa structure et ses propriétés, nous pourrions découvrir des candidats prometteurs pour une utilisation clinique.
En résumé, This compound est prometteur dans divers domaines scientifiques, des maladies infectieuses à la recherche sur le cancer. Ses propriétés multiformes en font un sujet intrigant pour de futures explorations. 🌟 .
Orientations Futures
Future research could focus on the synthesis and characterization of this specific compound, as well as in-depth studies on its potential biological effects. The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework can be considered as an effective approach to the construction of new molecular scaffolds with potential biological effects .
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been known to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Mode of Action
It’s known that the compound’s structure plays a crucial role in its interaction with targets . The outcome of this interaction depends on the structure of the starting bromo ketone .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that the compound may interfere with cell proliferation and survival pathways, leading to the suppression of cancer cell growth .
Result of Action
The compound has shown a moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
Analyse Biochimique
Biochemical Properties
The biochemical properties of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not fully understood due to the complexity of its structure and the variety of potential interactions it may have within a biological system. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific molecular structure of the compound, including its imidazo[2,1-b][1,3]thiazole ring system .
Cellular Effects
The cellular effects of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are currently under investigation. Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is not yet fully understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide are not well understood. It is possible that this compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide within cells and tissues are not well characterized. It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is not well understood. It is possible that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-10-15(11(2)23-18-10)25(21,22)19-13-5-3-4-12(8-13)14-9-20-6-7-24-16(20)17-14/h3-5,8-9,19H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYRHSHCQDCVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)


![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)
![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)



![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)


